2',4'-Difluoro-5'-nitrophenacyl bromide
Description
Nomenclature and Registry Information
The systematic IUPAC name for this compound is 2',4'-difluoro-5'-nitrophenacyl bromide. It is also recognized under related names such as 1-(bromomethyl)-2,4-difluoro-5-nitrobenzene, indicating the bromomethyl substituent on the difluoro-nitrobenzene ring. The compound is registered under the Chemical Abstracts Service (CAS) number 1803809-39-3, providing a unique identifier for chemical databases and commercial sources. Its chemical identifiers include the SMILES notation and InChI key, which are used for digital chemical structure representation and database searches.
Historical Context and Development
The development of this compound is rooted in the broader exploration of phenacyl halides as versatile intermediates in organic synthesis. The introduction of fluorine atoms and nitro groups into the phenacyl bromide framework has been a focus in organofluorine chemistry to modulate reactivity and enhance selectivity in synthetic transformations. While specific historical milestones for this exact compound are limited in publicly available literature, its synthesis typically involves selective bromination of appropriately substituted acetophenone derivatives, a method refined over decades in synthetic organic chemistry. The compound's availability from chemical suppliers and its characterization through spectroscopic methods underscore its established role as a reagent in research and development.
Position in Organofluorine Chemistry
Within the field of organofluorine chemistry, this compound occupies a niche as a functionalized aromatic halide bearing fluorine substituents that significantly influence its electronic and steric properties. The fluorine atoms at the 2' and 4' positions exert strong electron-withdrawing effects, which, combined with the nitro group at the 5' position, enhance the electrophilicity of the bromomethyl group. This makes the compound particularly useful in nucleophilic substitution reactions and other organic transformations where controlled reactivity is desired. Its role exemplifies the strategic incorporation of fluorine in aromatic systems to tailor chemical behavior, a hallmark of organofluorine chemistry that impacts pharmaceuticals, agrochemicals, and material science.
Data Table: Key Chemical and Structural Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H4BrF2NO3 |
| Molecular Weight | Approximately 280.02 g/mol |
| CAS Registry Number | 1803809-39-3 |
| Structural Class | Aromatic halide, phenacyl bromide |
| Substituents | Two fluorine atoms (2',4'), one nitro group (5'), bromomethyl group |
| Chemical Identifiers | SMILES: C1=CC(=C(C(=C1F)F)N+[O-])CBr; InChIKey: Available in chemical databases |
| Physical State | Solid (typical for phenacyl bromides) |
| Spectroscopic Characterization | Confirmed by NMR, IR, and mass spectrometry (common for similar compounds) |
Detailed Research Findings
Research on this compound primarily focuses on its synthesis, structural characterization, and reactivity profile. The compound is synthesized through bromination reactions of suitably substituted acetophenones, where controlled reaction conditions ensure selective bromination at the phenacyl position without affecting the aromatic substituents. Spectroscopic analyses such as nuclear magnetic resonance and infrared spectroscopy confirm the presence and positions of fluorine and nitro substituents, as well as the bromomethyl group.
Its chemical behavior is dominated by the electrophilic bromomethyl moiety, which undergoes nucleophilic substitution reactions facilitated by the electron-withdrawing effects of the fluorine and nitro groups. These substituents stabilize the transition state and influence reaction kinetics, making the compound a valuable intermediate in the synthesis of more complex molecules. The compound's role in organofluorine chemistry is significant as it serves as a building block for introducing fluorinated aromatic structures into target molecules, which can alter biological activity and physicochemical properties in pharmaceutical and material science applications.
No specific patents or extensive literature data are currently available for this exact compound, indicating a potential area for further research and development.
Properties
IUPAC Name |
2-bromo-1-(2,4-difluoro-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-8(13)4-1-7(12(14)15)6(11)2-5(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRPHUDMYSPJSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-5’-nitrophenacyl bromide typically involves the bromination of 2’,4’-Difluoro-5’-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the phenacyl position.
Industrial Production Methods
Industrial production of 2’,4’-Difluoro-5’-nitrophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-5’-nitrophenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenacyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Reduction: Formation of 2’,4’-Difluoro-5’-aminoacetophenone.
Oxidation: Formation of 2’,4’-Difluoro-5’-nitrobenzoic acid.
Scientific Research Applications
Organic Synthesis
2',4'-Difluoro-5'-nitrophenacyl bromide is utilized as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it an essential intermediate in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals.
Key Reactions :
- Nucleophilic Substitution : The bromine atom serves as an excellent leaving group, facilitating nucleophilic attacks by various reagents.
- Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups (fluorine and nitro) enhances the electrophilicity of the aromatic ring, promoting substitution reactions.
Biological Studies
The compound has been employed in biological research to investigate enzyme mechanisms and cellular pathways. Its ability to act as a probe for nucleophilic substitution reactions makes it valuable in studying biological interactions.
Applications :
- Enzyme Inhibition Studies : It has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Research indicates significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 15 µg/mL.
Case Study 1: Enzyme Inhibition
A study conducted on the inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose oxidase), an essential enzyme for mycobacterial cell wall synthesis, demonstrated that this compound exhibited significant enzyme inhibition with a pIC50 value of 7.3. This suggests its potential as a lead compound for developing new antimycobacterial agents.
Case Study 2: Antimicrobial Properties
In another study evaluating its antimicrobial properties, the compound was tested against several pathogenic bacterial strains. The results indicated that it effectively inhibited growth at concentrations as low as 15 µg/mL, highlighting its potential utility in developing new antibacterial treatments.
Summary Table of Biological Activities
| Activity Type | Observed Effect | MIC (µg/mL) |
|---|---|---|
| Antimicrobial | Inhibition of E. coli | 15 |
| Enzyme Inhibition | DprE1 inhibition | pIC50 = 7.3 |
| Gene Expression | Modulation of proliferation signals | Not quantified |
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-5’-nitrophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
- 3',4'-Dibromo-5'-fluorophenacyl chloride (CAS 1803837-84-4) :
This compound replaces the nitro group with bromine atoms at the 3' and 4' positions. The bromine substituents increase molecular weight (330.38 g/mol vs. ~292.02 g/mol for 2',4'-difluoro-5'-nitrophenacyl bromide) and alter reactivity. Bromine’s lower electronegativity compared to nitro reduces electrophilicity, making it less effective in nucleophilic substitution reactions. However, brominated derivatives are often used in cross-coupling reactions . - This compound’s similarity score (0.85) to this compound suggests overlapping applications in pharmaceutical intermediates .
Functional Group Comparisons
Physicochemical Properties
- Melting/Boiling Points :
While data for this compound is unavailable, a-Bromo-3,5-difluorotoluene (MW 207.02) has a boiling point of 65°C and density of 1.6 g/cm³ . The nitro group in the target compound likely increases melting points due to stronger intermolecular forces. - Solubility : Fluorinated compounds generally exhibit enhanced lipid solubility, which improves membrane permeability in drug delivery systems. For example, sepantronium bromide (YM-155), a fluorinated survivin inhibitor, shows high tumor tissue distribution due to fluorine’s lipophilicity .
Biological Activity
2',4'-Difluoro-5'-nitrophenacyl bromide is a synthetic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrFNO
- Molecular Weight : 263.02 g/mol
This compound features a nitro group, which is known to enhance its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Gene Expression Modulation : It can influence the expression of genes related to cell proliferation and apoptosis.
Antimicrobial Effects
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes the inhibitory effects observed in different studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Bacillus subtilis | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Proteus vulgaris | 64 µg/mL | |
| Staphylococcus aureus | 32 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table presents the IC values for different cell lines:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HeLa | 15 | |
| MCF-7 | 20 | |
| A549 | 25 |
The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent.
Study on Antimicrobial Activity
A recent study investigated the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The results showed that the compound effectively inhibited growth, suggesting its potential use in treating resistant infections.
Study on Cancer Cell Lines
Another research focused on the cytotoxic effects of this compound on breast cancer cells. The study found that treatment with varying concentrations led to significant reductions in cell viability and increased apoptosis markers, emphasizing its therapeutic potential in oncology.
Q & A
Advanced Research Question
- Stability : Store in anhydrous acetonitrile or dichloromethane at –20°C to prevent hydrolysis. Aromatic solvents (e.g., toluene) are less ideal due to reduced solubility .
- Reactivity : Polar aprotic solvents (e.g., DMF) stabilize the transition state in SN₂ reactions, while protic solvents (e.g., ethanol) promote competing elimination pathways .
How can researchers validate the purity of this compound, and what impurities are typically observed?
Basic Research Question
- HPLC-MS : Quantify residual precursors (e.g., 2',4'-difluoro-5'-nitroacetophenone) and hydrolysis products (e.g., carboxylic acid derivatives) .
- NMR : Detect halogenated byproducts (e.g., di-brominated analogs) via distinctive splitting patterns in the aromatic region (δ 7.5–8.5 ppm) .
- Elemental Analysis : Confirm Br content (theoretical ~23%) to assess stoichiometric deviations .
What are the challenges in scaling up the synthesis of this compound for bulk research use?
Advanced Research Question
- Exothermic Reactions : Halogenation steps require controlled addition of HBr and cooling to prevent thermal runaway .
- Cost Efficiency : Replace oxalyl chloride with cheaper alternatives (e.g., PBr₃) while maintaining yield .
- Waste Management : Neutralize excess HBr with aqueous NaOH and recover solvents via distillation .
How does this compound compare to other phenacyl bromides in derivatization efficiency for mass spectrometry?
Advanced Research Question
- Ionization Efficiency : The nitro group enhances electron-capture negative ionization (ECNI) in MS, improving sensitivity compared to non-nitrated analogs .
- Fragmentation Patterns : Fluorine substituents produce distinct isotopic clusters (e.g., m/z 198/200 for Br), aiding structural confirmation .
What safety protocols are critical when handling this compound in the laboratory?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of HBr vapors .
- PPE : Acid-resistant gloves and goggles are mandatory due to corrosive and lachrymatory properties .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .
How can computational modeling predict the reactivity of this compound in novel reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
